- Catalytic Asymmetric 6π Electrocyclization: Enantioselective Synthesis of Functionalized Indolines, Angewandte Chemie, 2009, 48(52), 9979-9982
Cas no 89639-98-5 ((2-Chloro-3-nitrophenyl)methanol)
(2-Chloro-3-nitrophenyl)methanol Chemical and Physical Properties
Names and Identifiers
-
- (2-Chloro-3-nitrophenyl)methanol
- (2-Chloro-3-nitro-phenyl)-methanol
- 2-Chloro-3-nitrobenzyl alcohol
- 2-Chlor-3-nitro-benzylalkohol
- 2-chloro-3-nitrobenzenemethanol
- 3-nitro-2-chlorobenzyl alcohol
- Benzenemethanol,2-chloro-3-nitro
- 2-Chloro-3-nitrobenzenemethanol (ACI)
- Benzyl alcohol, 2-chloro-3-nitro- (6CI, 7CI)
- MFCD08236803
- DB-009094
- W-204023
- AS-5996
- SCHEMBL1067704
- EN300-218350
- D95738
- 89639-98-5
- MOCPJIDJALBRIX-UHFFFAOYSA-N
- AB44058
- AKOS006285520
- Benzenemethanol, 2-chloro-3-nitro-
- CS-0197484
- 2-CHLORO-3-NITROPHENYLBENZYL ALCOHOL
- DTXSID10568747
-
- MDL: MFCD08236803
- Inchi: 1S/C7H6ClNO3/c8-7-5(4-10)2-1-3-6(7)9(11)12/h1-3,10H,4H2
- InChI Key: MOCPJIDJALBRIX-UHFFFAOYSA-N
- SMILES: [O-][N+](C1C(Cl)=C(CO)C=CC=1)=O
Computed Properties
- Exact Mass: 187.00400
- Monoisotopic Mass: 187.0036207g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 171
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 66Ų
Experimental Properties
- Density: 1.476
- PSA: 66.05000
- LogP: 2.26370
(2-Chloro-3-nitrophenyl)methanol Customs Data
- HS CODE:2906299090
- Customs Data:
China Customs Code:
2906299090Overview:
2906299090 Other aromatic alcohols. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2906299090 other aromatic alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
(2-Chloro-3-nitrophenyl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A014001308-250mg |
2-Chloro-3-nitrobenzyl alcohol |
89639-98-5 | 97% | 250mg |
$470.40 | 2023-08-31 | |
| Alichem | A014001308-500mg |
2-Chloro-3-nitrobenzyl alcohol |
89639-98-5 | 97% | 500mg |
$806.85 | 2023-08-31 | |
| Alichem | A014001308-1g |
2-Chloro-3-nitrobenzyl alcohol |
89639-98-5 | 97% | 1g |
$1549.60 | 2023-08-31 | |
| Chemenu | CM373548-250mg |
(2-Chloro-3-nitrophenyl)methanol |
89639-98-5 | 95%+ | 250mg |
$54 | 2022-05-28 | |
| Chemenu | CM373548-1g |
(2-Chloro-3-nitrophenyl)methanol |
89639-98-5 | 95%+ | 1g |
$127 | 2022-05-28 | |
| Chemenu | CM373548-5g |
(2-Chloro-3-nitrophenyl)methanol |
89639-98-5 | 95%+ | 5g |
$445 | 2022-05-28 | |
| Fluorochem | 221567-1g |
2-Chloro-3-nitrophenyl)methanol |
89639-98-5 | 95% | 1g |
£128.00 | 2022-03-01 | |
| Fluorochem | 221567-5g |
2-Chloro-3-nitrophenyl)methanol |
89639-98-5 | 95% | 5g |
£368.00 | 2022-03-01 | |
| abcr | AB386775-1 g |
(2-Chloro-3-nitro-phenyl)-methanol; 95% |
89639-98-5 | 1g |
€231.20 | 2023-04-25 | ||
| abcr | AB386775-5 g |
(2-Chloro-3-nitro-phenyl)-methanol; 95% |
89639-98-5 | 5g |
€551.00 | 2023-04-25 |
(2-Chloro-3-nitrophenyl)methanol Production Method
Production Method 1
1.2 Reagents: Boron trifluoride etherate ; 0.5 h; 5 h
1.3 Reagents: Hydrochloric acid Solvents: Water ; cooled
Production Method 2
1.2 Reagents: Boron trifluoride etherate ; 30 min, 0 °C; 5 h, rt; rt → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified, 0 °C
- New Selective AT2 Receptor Ligands Encompassing a γ-Turn Mimetic Replacing the Amino Acid Residues 4-5 of Angiotensin II Act as Agonists, Journal of Medicinal Chemistry, 2005, 48(12), 4009-4024
Production Method 3
- Synthesis and evaluation of non-catechol D-1 and D-2 dopamine receptor agonists: benzimidazol-2-one, benzoxazol-2-one, and the highly potent: benzothiazol-2-one 7-ethylamines, Journal of Medicinal Chemistry, 1987, 30(7), 1166-76
Production Method 4
1.2 Reagents: Sodium borohydride Solvents: Water
- Studies directed toward ascertaining the active conformation of 1,4-dihydropyridine calcium entry blockers, Journal of Medicinal Chemistry, 1988, 31(5), 936-44
Production Method 5
1.2 Reagents: Methanol , Water
- Iterative design of a biomimetic catalyst for amino acid thioester condensation, Organic Letters, 2017, 19(19), 5122-5125
Production Method 6
- Preparation of benzoylpyrazoles as herbicides, European Patent Organization, , ,
(2-Chloro-3-nitrophenyl)methanol Raw materials
(2-Chloro-3-nitrophenyl)methanol Preparation Products
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(2-Chloro-3-nitrophenyl)methanol Related Literature
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
Additional information on (2-Chloro-3-nitrophenyl)methanol
(2-Chloro-3-nitrophenyl)methanol: A Comprehensive Overview
(2-Chloro-3-nitrophenyl)methanol, identified by the CAS number 89639-98-5, is a chemical compound that has garnered significant attention in various fields of research, particularly in organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a methanol group attached to a phenyl ring substituted with chlorine and nitro groups at the 2 and 3 positions, respectively. The presence of these substituents imparts distinct chemical properties, making it a valuable molecule for both academic and industrial applications.
The synthesis of (2-Chloro-3-nitrophenyl)methanol involves a series of well-established organic reactions, including nucleophilic substitution and nitration processes. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, aligning with the growing demand for sustainable chemical practices. Researchers have also explored the use of microwave-assisted synthesis to optimize reaction conditions, reducing production time while maintaining high yields.
In terms of applications, (2-Chloro-3-nitrophenyl)methanol has been extensively studied for its potential in drug discovery. The compound's structure provides a versatile platform for further functionalization, allowing chemists to explore its role as a lead compound in the development of new pharmaceutical agents. For instance, studies have demonstrated its ability to modulate enzyme activity, making it a promising candidate for anti-inflammatory and anticancer drug development.
Recent research has also highlighted the importance of (2-Chloro-3-nitrophenyl)methanol in materials science. Its unique electronic properties make it a suitable candidate for use in organic electronics, particularly in the development of conductive polymers and semiconducting materials. Scientists have investigated its ability to form self-assembled monolayers, which could find applications in nanotechnology and surface engineering.
The environmental impact of (2-Chloro-3-nitrophenyl)methanol has also been a topic of interest. Studies have examined its biodegradability and toxicity profiles, providing insights into its potential risks to ecosystems. Researchers have developed novel degradation pathways using microbial consortia, offering sustainable solutions for waste management and pollution control.
In conclusion, (2-Chloro-3-nitrophenyl)methanol (CAS No: 89639-98-5) is a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure and chemical properties continue to drive innovative research, contributing to advancements in pharmacology, materials science, and environmental chemistry. As scientific understanding evolves, this compound is poised to play an even more significant role in shaping future technologies and therapeutic interventions.
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